molecular formula C9H13N3O3 B13624009 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide

Katalognummer: B13624009
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: YMOBKROIBQTMLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide is a bicyclic heterocyclic compound featuring a strained 3-azabicyclo[3.1.0]hexane core with two ketone groups (2,4-dioxo) and a propanamide side chain substituted with a methylamino group.

Eigenschaften

Molekularformel

C9H13N3O3

Molekulargewicht

211.22 g/mol

IUPAC-Name

3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C9H13N3O3/c1-11-6(7(10)13)3-12-8(14)4-2-5(4)9(12)15/h4-6,11H,2-3H2,1H3,(H2,10,13)

InChI-Schlüssel

YMOBKROIBQTMLC-UHFFFAOYSA-N

Kanonische SMILES

CNC(CN1C(=O)C2CC2C1=O)C(=O)N

Herkunft des Produkts

United States

Biologische Aktivität

3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide, also known as 3-{2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl}-2-(methylamino)propanoic acid, is a complex organic compound characterized by its unique bicyclic structure and specific functional groups. This compound has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O4, with a molecular weight of 226.23 g/mol. The structure features a bicyclic azabicyclo[3.1.0]hexane core, modified with methyl and methylamino groups, as well as two ketone functionalities that contribute to its reactivity and biological activity .

Biological Activity

Research indicates that 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide exhibits significant biological activity. Preliminary studies suggest potential interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

The mechanisms of action are not fully elucidated; however, the compound's structural features suggest it may act on the μ-opioid receptor, which has implications for pain management and other therapeutic areas . Additionally, compounds with similar bicyclic structures have been shown to exhibit a range of biological activities including:

  • Antioxidant properties
  • Anticancer effects
  • Antidiabetic activity
  • Antibacterial effects

Case Studies and Research Findings

Several studies have highlighted the biological evaluation of compounds related to 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide:

  • Opioid Receptor Ligands : Research has identified derivatives of the 3-azabicyclo[3.1.0]hexane framework that act as μ-opioid receptor ligands with high binding affinities, indicating potential applications in treating pruritus and pain .
  • Synthesis and Biological Evaluation : A study focused on synthesizing bis-spirocyclic derivatives from the azabicyclo framework showed promising in vitro activity against various biological targets .

Comparative Analysis of Similar Compounds

The following table summarizes some compounds structurally related to 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide and their notable features:

Compound NameStructure TypeNotable Features
3-Azabicyclo[3.1.0]hexane derivativesBicyclicSimilar bicyclic structure; variations in substituents
N-Tosylhydrazone derivativesHydrazoneRelated reactivity; used in similar synthetic routes
Ethyl 3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexaneBicyclicContains dioxo functionality; similar bicyclic framework

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Core Bicyclic Systems

The 3-azabicyclo[3.1.0]hexane moiety distinguishes the target compound from other bicyclic frameworks:

  • Target Compound : Features a 6-membered bicyclo[3.1.0] system with nitrogen at position 3 and two ketone groups .
  • Penicillin Derivatives (e.g., ): Contain a 7-membered bicyclo[3.2.0]heptane system with sulfur (thia) and carboxylic acid groups, critical for β-lactam antibiotic activity .
  • Coumarin-Pyrazolone Hybrids (e.g., ): Lack bicyclic systems but incorporate planar heterocycles like pyrazolones, which influence UV absorption and metal chelation .

Key Insight: Smaller bicyclo[3.1.0] systems may confer rigidity and improved pharmacokinetic profiles compared to larger or non-bicyclic analogues.

Substituent and Functional Group Variations

Table 1: Structural Comparison of Selected Analogues
Compound Name Bicyclo System Substituents Functional Group Molecular Weight (g/mol)
Target Compound [3.1.0] 2-(methylamino) Propanamide Not reported
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide [3.1.0] 2-amino-2-methyl Propanamide 211.22
2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid [3.1.0] 2-amino-2-methyl Propanoic acid Not reported

Observations :

  • Amino vs. Methylamino Groups: The methylamino substituent in the target compound may enhance lipophilicity and membrane permeability compared to the amino group in .
  • Amide vs.

Molecular Weight and Solubility

  • The target compound’s molecular weight is likely near 211.22 g/mol (based on ), typical for CNS-targeting small molecules.
  • The amide group may reduce aqueous solubility compared to carboxylic acid derivatives but improve blood-brain barrier penetration .

Vorbereitungsmethoden

Cyclopropanation-Based Synthesis

One of the primary synthetic routes to 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide involves cyclopropanation reactions . This method typically uses maleimides and N-tosylhydrazones as starting materials. The reaction is catalyzed by palladium under mild conditions, which facilitates the formation of the bicyclic azabicyclo[3.1.0]hexane core with high yield and selectivity. This approach is scalable and suitable for both laboratory and industrial production, making it a preferred method for synthesizing this compound and its analogs.

1,5-C-H Insertion of Cyclopropylmagnesium Carbenoids

Another effective synthetic strategy is based on the 1,5-C-H insertion of cyclopropylmagnesium carbenoids . This approach starts from 1-chlorocyclopropyl p-tolyl sulfoxides bearing N,N-disubstituted aminomethyl groups. Treatment with isopropylmagnesium chloride (i-PrMgCl) generates cyclopropylmagnesium carbenoids, which then insert intramolecularly into a C-H bond adjacent to the nitrogen atom, forming the 3-azabicyclo[3.1.0]hexane framework with yields up to 94%. The reactivity of the C-H bond varies depending on the substituents on nitrogen, influencing the efficiency of the insertion.

1,3-Dipolar Cycloaddition Using Azomethine Ylides

A sophisticated method involves 1,3-dipolar cycloaddition reactions between cyclopropenes and stable azomethine ylides derived from protonated Ruhemann's purple (PRP). This approach produces bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane with moderate to good yields and high diastereoselectivity. The azomethine ylide is generated in situ by reacting cyclic carbonyl compounds with α-amino acids. The reaction conditions are typically mild, using tetrahydrofuran (THF) as solvent at reflux temperature. This method allows access to a wide range of spiro-fused bicyclic compounds, which are valuable in drug discovery and medicinal chemistry.

Multi-Step Synthetic Routes for Functionalization

For derivatives such as 2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanoic acid, multi-step synthetic routes are employed. These routes integrate various chemical transformations to build the bicyclic framework and introduce functional groups like amino and methylamino moieties. The complexity of these routes reflects the intricate molecular architecture of the compound, requiring careful control of reaction conditions and intermediate purifications.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Starting Materials Reaction Conditions Yield Range (%) Advantages Limitations
Cyclopropanation (Pd-catalyzed) Maleimides, N-tosylhydrazones, Pd catalyst Mild, controlled temperature High (not specified) High selectivity, scalable Requires palladium catalyst
1,5-C-H Insertion of Cyclopropylmagnesium Carbenoids 1-Chlorocyclopropyl p-tolyl sulfoxides, i-PrMgCl Moderate temperature, inert atmosphere Up to 94 High yield, efficient C-H insertion Sensitive to substituent effects on nitrogen
1,3-Dipolar Cycloaddition with Azomethine Ylides Cyclopropenes, protonated Ruhemann's purple (PRP) Reflux in THF, 2 hours 42–75 High diastereoselectivity, mild conditions Sensitive to solvent choice, moderate yields
Multi-Step Synthetic Routes Various amino acids, cyclic carbonyl compounds Multi-step, varied conditions Not specified Enables functional group diversity Complex, time-consuming

Q & A

Basic: What are the recommended synthetic routes for 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the azabicyclo core via cyclization reactions. For example, using dichloromethane (DCM) or dimethylformamide (DMF) as solvents under controlled temperature (e.g., reflux at 40–60°C) facilitates the formation of the bicyclic structure . Purification via column chromatography with gradients of ethyl acetate/hexane ensures isolation of the intermediate. Final amidation steps require careful stoichiometric control of methylamine derivatives to avoid side products. Yield optimization can be achieved by adjusting reaction time (24–48 hours) and monitoring via thin-layer chromatography (TLC) .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during structural confirmation?

Methodological Answer:
Discrepancies between experimental NMR data and computational models (e.g., DFT calculations) often arise from solvent effects or conformational flexibility. To resolve this:

  • Perform variable-temperature NMR to assess dynamic behavior of the bicyclo ring .
  • Cross-validate with High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (if crystalline) for absolute configuration confirmation .
  • Use solvent correction factors in computational tools like Gaussian to align predicted shifts with experimental data .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Conduct reactions in fume hoods to avoid inhalation of fine particulates.
  • Store the compound at 2–8°C in amber vials to prevent photodegradation .
  • Dispose of waste via approved chemical disposal protocols, particularly for amide-containing byproducts .

Advanced: How should experimental designs be structured to evaluate the compound’s pharmacological activity while minimizing confounding variables?

Methodological Answer:
Adopt a split-plot randomized block design:

  • Assign dose concentrations as main plots, cell lines (e.g., HEK-293 vs. HeLa) as subplots, and replicate measurements over time .
  • Include positive controls (e.g., known kinase inhibitors) and vehicle-only controls.
  • Use ANOVA with post-hoc Tukey tests to analyze dose-response curves and address batch-to-batch variability .

Advanced: What methodologies are suitable for assessing the environmental fate of this compound in ecotoxicology studies?

Methodological Answer:
Follow the INCHEMBIOL framework:

  • Abiotic stability: Measure hydrolysis rates at varying pH (4–9) and UV exposure using HPLC .
  • Biotic degradation: Use soil microcosms spiked with the compound and monitor metabolite formation via LC-MS/MS over 30 days .
  • Bioaccumulation: Calculate logP values (experimental vs. predicted) to estimate partitioning in aquatic systems .

Basic: What analytical techniques are most reliable for assessing purity and stability?

Methodological Answer:

  • Purity: RP-HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) at 254 nm; ≥95% purity is acceptable for biological assays .
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Degradation products are identified via LC-MS .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Synthesize analogs with modifications to the methylamino group (e.g., ethyl, isopropyl) and the dioxo-azabicyclo core .
  • Test analogs against a panel of related enzymes (e.g., kinases, proteases) using fluorescence polarization assays.
  • Apply molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity at target vs. off-target sites .

Basic: What are the key steps for confirming the compound’s structural integrity post-synthesis?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to the bicyclo ring (e.g., δ 4.2–5.0 ppm for bridgehead protons) and methylamino group (δ 2.3–2.7 ppm) .
  • FT-IR: Confirm carbonyl stretches (1650–1750 cm⁻¹) for amide and dioxo groups .
  • Elemental Analysis: Match experimental C/H/N percentages to theoretical values (±0.3% tolerance) .

Advanced: How can reaction yields be improved for large-scale synthesis without compromising purity?

Methodological Answer:

  • Optimize solvent systems: Switch from DCM to THF for better solubility of intermediates .
  • Use flow chemistry for precise temperature control during cyclization steps .
  • Implement in-line PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Advanced: What strategies mitigate risks of off-target effects in in vivo studies?

Methodological Answer:

  • Conduct transcriptome-wide RNA-seq on treated vs. control models to identify unintended gene regulation .
  • Use isotopic labeling (e.g., 13C-methylamino group) to track metabolite distribution in tissues via MALDI-TOF imaging .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific exposure levels .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.